Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Overview
Description
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester is a heterocyclic compound characterized by its unique thiazole-thiazole fused ring system. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method includes the reaction of terephthalimidamide with 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the thiazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of coordination polymers and covalent triazine frameworks
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including organic electronics and photocatalysts.
Mechanism of Action
The mechanism of action of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester involves its interaction with various molecular targets. The compound’s electron-deficient nature and planar structure enable efficient π–π stacking interactions, which are crucial in its role as a photocatalyst and in organic electronics . Additionally, its ability to form coordination complexes with metals enhances its functionality in catalysis and material science applications.
Comparison with Similar Compounds
- Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid
- Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, dimethyl ester
- Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, dipropyl ester
Uniqueness: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester stands out due to its specific ester functional groups, which influence its solubility, reactivity, and overall chemical behavior. Compared to its dimethyl and dipropyl counterparts, the diethyl ester variant offers a balance between hydrophobicity and steric effects, making it particularly suitable for certain applications in material science and catalysis .
Properties
IUPAC Name |
diethyl [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7-11-5-6(17-7)12-8(18-5)10(14)16-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDULCJBBQVAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=C(S2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449368 | |
Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27484-49-7 | |
Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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